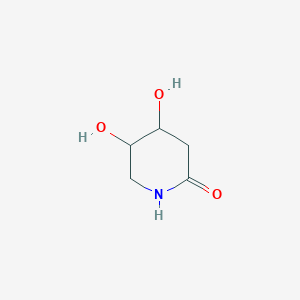

4,5-Dihydroxypiperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

4,5-dihydroxypiperidin-2-one |

InChI |

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9) |

InChI Key |

RJRCRXCFFUVWAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CNC1=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydroxypiperidin 2 One and Its Stereoisomers

Racemic Synthetic Pathways for 4,5-Dihydroxypiperidin-2-one

In some instances, the preparation of a racemic mixture of this compound is sufficient, particularly for initial biological screening or as a starting point for subsequent resolution into individual enantiomers. A straightforward method for the synthesis of racemic this compound involves the dihydroxylation of a suitable unsaturated precursor.

One reported method starts with 3,6-dihydro-1H-pyridin-2-one. unifi.it This precursor is treated with potassium permanganate (KMnO4) in the presence of a base, such as sodium hydroxide (NaOH), to effect the dihydroxylation of the double bond. This reaction proceeds to give the racemic cis-dihydroxylated lactam. unifi.it This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

| Starting Material | Reagents | Product |

| 3,6-dihydro-1H-pyridin-2-one | 1. KMnO4, NaOH 2. MeOH | (±)-4,5-cis-Dihydroxypiperidin-2-one unifi.it |

Advanced Approaches for Functionalization and Derivatization

The core structure of this compound serves as a versatile scaffold for the development of novel chemical entities. Advanced synthetic methodologies focusing on its functionalization and derivatization are crucial for exploring its full potential in various scientific domains. These approaches aim to introduce specific structural features that can modulate the compound's properties, such as conformational rigidity and intermolecular interactions.

Cyclization Reactions for Conformationally Restricted Piperidine (B6355638) Lactams (e.g., Cyclopropane- and Cyclopentane-fused Systems)

Restricting the conformational flexibility of piperidine rings can enhance binding affinity and selectivity for biological targets. nih.govmdpi.com This is often achieved by fusing additional ring systems, such as cyclopropane or cyclopentane, onto the piperidine lactam core.

The synthesis of cyclopropane-fused piperidones can be accomplished through various strategies, including domino reactions and intramolecular cyclizations. rsc.org One reported method involves the one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes, which proceeds via a domino process involving [4+2] annulation, intermolecular electrophilic addition, and subsequent intramolecular cyclization to construct bridged, fused spiro piperidone-cyclopropane derivatives. rsc.org Another approach utilizes the palladium-catalyzed intramolecular asymmetric hydrocyclopropylation of alkynes to create cyclopropane-fused γ-lactams, a process noted for its high atom economy. researchgate.net The iodocyclization of vinylcyclopropanes has also been demonstrated as a rapid method to generate fused systems. otago.ac.nzchemrxiv.org

| Reaction Type | Key Reactants | Catalyst/Reagents | Outcome | Reference |

| Domino Reaction | 1-Acylcyclopropanecarboxamides, Electron-deficient alkenes | Base catalyst | Bridged spiro piperidone-cyclopropanes | rsc.org |

| Intramolecular Hydrocyclopropylation | Alkynes with C(sp³)–H bonds | Palladium catalyst | Cyclopropane-fused γ-lactams | researchgate.net |

| Iodocyclization | Vinylcyclopropanes | PIDA, NaI | Furanyl-fused cyclopropanes | otago.ac.nzchemrxiv.org |

For cyclopentane-fused systems, synthetic strategies often involve ring-closing metathesis or cycloaddition reactions. nih.govnih.gov The stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved using ring-closing metathesis of a diene intermediate derived from hexoses. nih.gov Palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with reaction partners like nitrostyrenes provides a pathway to highly functionalized cyclopentane rings fused to other structures, which has been applied in the synthesis of complex alkaloids. nih.gov

| Reaction Type | Key Reactants | Catalyst/Reagents | Outcome | Reference |

| Ring-Closing Metathesis | Polysubstituted diene | Grubbs catalyst (typical) | Cyclopentene derivatives | nih.gov |

| [3+2] Cycloaddition | Vinylcyclopropane, Nitrostyrene | Palladium catalyst | Functionalized cyclopentanes | nih.gov |

Transformations to Amidine Derivatives

The conversion of the lactam functionality in this compound into an amidine group introduces a strongly basic, planar moiety capable of forming multiple hydrogen bonds. This transformation significantly alters the electronic and steric profile of the molecule. A common and effective method for this conversion involves a two-step process. First, the lactam carbonyl is activated, typically by conversion to a lactim ether using alkylating agents like Meerwein's salt (triethyloxonium tetrafluoroborate) or dimethyl sulfate. The resulting intermediate is then treated with an amine (primary or secondary) to yield the corresponding N-substituted or unsubstituted amidine.

Alternatively, amidines can be synthesized through the catalyzed addition of amines to nitriles. organic-chemistry.org This would require a synthetic precursor to this compound that incorporates a nitrile group. Various catalysts, including ytterbium amides, can facilitate this transformation under solvent-free conditions. organic-chemistry.org

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| Piperidine Lactam | Triethyloxonium tetrafluoroborate | Lactim Ether | Ammonia or Primary/Secondary Amine | Amidine Derivative |

| Nitrile Precursor | N/A | N/A | Amine, Ytterbium amide catalyst | Amidine Derivative |

Oxidative Processes for Hydroxylated Piperidinones

The secondary hydroxyl groups at the C4 and C5 positions of this compound are prime targets for oxidative transformations. Such processes can yield keto-derivatives, which serve as valuable intermediates for further functionalization. The specific outcome of the oxidation depends heavily on the reagents and conditions employed.

Mild oxidation of the secondary alcohols can be achieved using a variety of modern reagents to produce the corresponding 4,5-diketopiperidin-2-one. Reagents such as Dess-Martin periodinane (DMP), Swern oxidation (using oxalyl chloride/DMSO), and pyridinium chlorochromate (PCC) are commonly used for this type of transformation, minimizing the risk of over-oxidation or side reactions. Electrochemical oxidation also presents a viable method for transforming piperidine derivatives. paperdigest.org

The use of stronger oxidizing agents or certain catalytic systems with molecular oxygen can potentially lead to more complex transformations, including oxidative C-C bond cleavage. researchgate.net The generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, can occur during the oxidation of hydroxylated aromatic compounds, suggesting that the oxidation of hydroxylated piperidinones must be carefully controlled to achieve the desired product. semanticscholar.org

| Oxidation Method | Reagent(s) | Primary Product | Notes |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 4,5-Diketopiperidin-2-one | Performed at low temperatures; avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 4,5-Diketopiperidin-2-one | Mild, neutral conditions; commercially available reagent. |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 4,5-Diketopiperidin-2-one | Chromium-based reagent; requires careful handling. |

| Electrochemical Oxidation | Electric current | Oxidized piperidine derivatives | Can offer high selectivity and avoids chemical oxidants. paperdigest.org |

4,5 Dihydroxypiperidin 2 One As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Hydroxylated Pipecolic Acids and their Derivatives

4,5-Dihydroxypiperidin-2-one serves as a valuable starting material for the synthesis of hydroxylated pipecolic acids and their derivatives. These compounds are of significant interest due to their structural relationship to natural products and their potential biological activities. The synthesis often involves the transformation of the dihydroxypiperidinone core, introducing various functional groups to create a diverse range of pipecolic acid analogues. For instance, (±)-4,5-Dihydroxypiperidin-2-one can be prepared from 3,6-dihydro-1H-pyridin-2-one through a dihydroxylation reaction. unifi.it This intermediate then allows for further chemical modifications to generate complex hydroxylated pipecolic acid structures. The development of synthetic routes to these molecules is crucial for exploring their therapeutic potential. nih.govnih.gov

Intermediate for Natural Product Synthesis, including Piperidine (B6355638) Alkaloids (e.g., Fagomine (B1671860), 1-Deoxymannojirimycin)

The structural framework of this compound is a key component in the total synthesis of several important natural products, particularly piperidine alkaloids like fagomine and 1-deoxymannojirimycin. nih.govnih.gov These natural products exhibit significant biological activities, including glycosidase inhibition.

Fagomine , an iminosugar first isolated from buckwheat, has been synthesized using strategies that involve intermediates structurally related to this compound. nih.govnih.govplos.orgresearchgate.netcsic.es Synthetic approaches often utilize carbohydrate-derived precursors that are converted into a piperidinone scaffold, which is then further elaborated to yield fagomine. nih.gov For example, a precursor of D-fagomine can be synthesized enzymatically, highlighting the integration of biocatalysis in generating these complex molecules. nih.govplos.orgresearchgate.netcsic.es

1-Deoxymannojirimycin (DMJ) , another potent glycosidase inhibitor, can also be synthesized from precursors that share the piperidinone core. nih.govmedchemexpress.com The synthesis of DMJ and its analogues often involves the stereoselective construction of the polyhydroxylated piperidine ring system, where intermediates like this compound can play a crucial role. nih.gov

| Natural Product | Precursor/Intermediate Class | Key Synthetic Strategy |

| Fagomine | 2-Deoxyglycolactams | Lactamization of δ-hydroxy amides |

| 1-Deoxymannojirimycin | D-Mannose-derived aldehyde | Double reductive amination |

Scaffold for Glycosidase Inhibitor Development, particularly Iminosugar Analogues

The this compound structure serves as a fundamental scaffold for the design and synthesis of a wide array of glycosidase inhibitors, with a particular focus on iminosugar analogues. researchgate.netnih.govnih.gov Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, and they are known for their potent and selective inhibition of glycosidases. researchgate.netnih.gov

The dihydroxypiperidinone core provides a template that can be chemically modified to create diverse libraries of iminosugar analogues. These modifications can include the introduction of different substituents on the nitrogen and carbon atoms of the piperidine ring, leading to compounds with varied inhibitory profiles against different glycosidases. researchgate.netnih.gov The synthesis of these analogues allows for the systematic exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents for diseases such as diabetes, viral infections, and lysosomal storage disorders. nih.gov

Utility in the Construction of Sialidase Inhibitors

The core structure of this compound is also a valuable building block in the development of sialidase inhibitors. Sialidases, also known as neuraminidases, are enzymes that cleave sialic acid residues from glycoconjugates and are implicated in various diseases, including influenza and bacterial infections. nih.govnih.gov

By modifying the this compound scaffold, researchers can design and synthesize compounds that mimic the transition state of the sialidase-catalyzed reaction. nih.gov These transition-state analogues can act as potent and selective inhibitors of sialidases. The development of novel sialidase inhibitors is an active area of research, with the goal of creating new antiviral and antibacterial therapies. nih.gov

Foundation for Novel N-Heterocyclic Therapeutic Scaffolds

Beyond its application in the synthesis of specific natural products and enzyme inhibitors, this compound and its derivatives, such as 3,4-dihydro-2(1H)-pyridones, serve as a foundation for the creation of novel N-heterocyclic therapeutic scaffolds. mdpi.comnih.govresearchgate.netresearchgate.net These scaffolds are privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.comnih.govresearchgate.net

The versatility of the dihydropyridone core allows for the construction of diverse molecular architectures through various chemical transformations. mdpi.comresearchgate.net This has led to the discovery of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The development of new synthetic methodologies to access and functionalize these scaffolds is crucial for expanding the chemical space for drug discovery and identifying new therapeutic leads. klinger-lab.de

Enzymatic Inhibition and Mechanistic Biological Insights

Glycosidase Inhibition Mechanisms

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.org Its inhibition has been a key area of research due to its role in various physiological and pathological processes.

Uronic acid analogues of iminosugars, such as isofagomine lactam uronate, have been synthesized and evaluated as potential inhibitors of glycosidases. chemrxiv.org These compounds are designed to mimic the natural substrate of the enzyme, D-glucuronic acid. wikipedia.orgchemrxiv.org The D-glucuronic acid-configured analogue, in particular, has demonstrated potent inhibition of β-glucuronidase. chemrxiv.org For instance, the uronic acid analogue of a naturally occurring hemiaminal, calystegine B2, displayed strong inhibition against both bovine liver and E. coli β-glucuronidase, with a notable 38-fold selectivity for the bacterial enzyme. nih.gov

Derivatives of isofagomine, a powerful β-glucosidase inhibitor, have been synthesized to explore changes in inhibitory potency and selectivity. elsevierpure.com Modifications to the ring nitrogen of isofagomine led to a significant decrease in activity against β-glucosidases from various sources. elsevierpure.com

Table 1: Inhibitory Activity of Selected Uronic Acid Analogues against β-Glucuronidase

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Selectivity |

| Uronic-noeurostegine | Bovine liver β-Glucuronidase | 2.3 µM | 38-fold for bacterial ortholog |

| Uronic-noeurostegine | E. coli β-Glucuronidase | 0.060 µM | |

| D-gluco configured 3,4,5-trihydroxypipecolic acid | Bovine liver β-Glucuronidase | IC50 = 70 µM | 3-fold for bovine liver β-Glucuronidase |

This table is for illustrative purposes and synthesizes data from multiple sources. nih.gov

The reactivation of carcinogen metabolites by microbial β-glucuronidase in the gut is believed to play a significant role in colorectal carcinogenesis. nih.gov Inhibition of this enzyme can, therefore, serve as a protective strategy. Studies have shown that inhibiting gut microbial β-glucuronidase can effectively prevent carcinogen-induced microbial dysbiosis and intestinal tumorigenesis. nih.gov For example, the use of a bacterial-specific β-glucuronidase inhibitor significantly reduced the intestinal β-glucuronidase activity induced by the carcinogen azoxymethane, leading to a decrease in the number of polyps in both the small and large intestines. nih.gov This highlights the potential of β-glucuronidase inhibitors in mitigating the formation of toxic metabolites that contribute to cancer development. nih.gov

The stereochemistry and the nature of functional groups on inhibitor molecules play a crucial role in their activity against β-glucuronidase. Research on 3,4,5-trihydroxypipecolic acids, which are uronic analogues of 1-deoxynojirimycin, has revealed that D-isomers are more potent inhibitors than their corresponding L-isomers. nih.gov The most effective inhibitors were those that more closely mimicked glucuronic acid, such as the D-gluco and D-galacto configured compounds. nih.gov

The presence and positioning of hydroxyl and carboxylic acid groups are also critical for inhibitory potency. The D-glucuronic acid-configured 1-azasugar was found to be a potent inhibitor of β-glucuronidase. chemrxiv.org The interaction between the inhibitor and the enzyme's active site is highly dependent on these functional groups. For instance, the endocyclic nitrogen of a 1-azasugar inhibitor was observed to form close interactions with both the catalytic acid and catalytic nucleophile of heparanase, a related endo-β-glucuronidase. chemrxiv.org Furthermore, the introduction of hydroxyl groups can alter the electrostatic potential of the molecule, influencing its binding affinity to the enzyme. researchgate.net

Lytic Transglycosylase (LT) Inhibition

Lytic transglycosylases are bacterial enzymes essential for the remodeling and turnover of the peptidoglycan layer of the bacterial cell wall. ontosight.ainih.gov They cleave the glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues. researchgate.netnih.gov

Inhibiting lytic transglycosylases disrupts the dynamic process of peptidoglycan synthesis and degradation, which is vital for bacterial growth, cell division, and maintaining cell shape. ontosight.airesearchgate.net By interfering with the enzyme's ability to cleave the peptidoglycan, these inhibitors compromise the structural integrity of the bacterial cell, ultimately leading to cell lysis. ontosight.ai This makes lytic transglycosylase inhibitors a promising avenue for the development of new antibacterial therapies, offering a novel strategy to combat bacterial infections, particularly in the face of rising antibiotic resistance. ontosight.aiasm.org The control of lytic transglycosylase activity is crucial for bacterial viability, and understanding the mechanisms of their inhibition could lead to the development of new antibacterial agents. researchgate.net

Sialidase Inhibition

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.gov They play significant roles in various physiological and pathological processes, including viral infections and cancer progression, making them important therapeutic targets. nih.gov Polyhydroxylated piperidines and their derivatives have been explored as potential sialidase inhibitors due to their structural resemblance to sialic acid.

The inhibitory potential of 4,5-Dihydroxypiperidin-2-one against sialidases can be inferred from studies on similar piperidine-based scaffolds. plos.org The dihydroxy-substituted piperidine (B6355638) ring can mimic the oxocarbenium ion-like transition state of the sialidase-catalyzed reaction.

Research on various sialidase inhibitors has revealed key structural features that contribute to their inhibitory activity. For instance, modifications at different positions of the core scaffold can significantly impact potency and selectivity against different sialidase isoforms. nih.govacs.org

Table 1: Examples of Piperidine-based Scaffolds and their Sialidase Inhibitory Activity

| Compound/Scaffold Type | Target Sialidase | Key Structural Features | Reference |

| 6-acetamido-3-piperidine carboxylate | C. perfringens sialidase | Structural similarity to N-acetylneuraminic acid. | nih.gov |

| DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid) derivatives | Human sialidases (Neu1-4) | Modifications at C-4, C-5, C-7, and C-9 positions. | nih.govacs.org |

| (4R,5S)-5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid | Influenza virus sialidases | Dihydropyran scaffold with specific substitutions. | manchester.ac.uk |

While direct experimental data for this compound is lacking, its polyhydroxylated piperidine core suggests it could act as a competitive inhibitor of sialidases. The hydroxyl groups would likely form hydrogen bonds with active site residues, mimicking the interactions of the natural substrate.

Broader Enzyme Target Interactions (General implications as polyhydroxylated iminosugars)

As a member of the polyhydroxylated iminosugar class, this compound has the potential to interact with a wide range of carbohydrate-processing enzymes beyond sialidases. nih.gov Iminosugars are known to be potent and selective inhibitors of glycosidases and glycosyltransferases. nih.gov

The nitrogen atom in the piperidine ring, which is protonated at physiological pH, can mimic the charge of the oxocarbenium ion transition state of glycosidic bond cleavage. This allows iminosugars to bind tightly to the active sites of glycosidases. mdpi.com

The inhibitory profile of a specific iminosugar is determined by the stereochemistry and number of its hydroxyl groups, which dictates its selectivity for different glycosidases. For example, various polyhydroxylated piperidines have been synthesized and evaluated as inhibitors of α-D-glucosidase, α-D-mannosidase, and α-L-fucosidase. nih.gov

The potential for this compound to inhibit a spectrum of glycosidases underscores its potential for broader biological activities. Many polyhydroxylated piperidines are known to be inhibitors of oligosaccharide processing enzymes. nih.gov This class of compounds, including derivatives of this compound, represents a promising scaffold for the development of therapeutic agents targeting diseases associated with aberrant glycosylation, such as diabetes, viral infections, and cancer. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms dictates the interaction with biological targets such as enzymes and receptors. For derivatives of 4,5-dihydroxypiperidin-2-one, which contains multiple chiral centers, the specific stereoisomer can profoundly influence its pharmacological profile. While direct studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity are well-established for related piperidine-containing compounds.

For instance, studies on piperidin-4-one derivatives have demonstrated that different stereoisomers exhibit varied biological activities, including antimicrobial and anthelmintic effects. The spatial orientation of substituents on the piperidine (B6355638) ring affects the binding affinity to the target, leading to differences in efficacy. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties due to their differential interactions with the chiral environment of the body.

In the context of this compound, the relative and absolute configurations of the hydroxyl groups at the C4 and C5 positions, as well as any substituents on the piperidine ring, would be expected to be critical determinants of activity. The precise spatial arrangement of these functional groups would influence the molecule's ability to form key hydrogen bonds and other non-covalent interactions within a biological target's binding site. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound derivatives are essential steps in the development of potent and selective therapeutic agents.

Role of Hydroxyl Group Orientation and Substitution Patterns

The hydroxyl groups at the C4 and C5 positions of the piperidin-2-one core are key functional groups that can significantly impact the molecule's biological activity. Their orientation (axial or equatorial) and the potential for substitution can dramatically alter the compound's properties.

Furthermore, substitution of these hydroxyl groups provides a means to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Alkylation or acylation of the hydroxyls can alter their hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, O-alkylation in 3,4,5-trihydroxypiperidines has been shown to enhance selectivity and can lead to activities beyond glycosidase inhibition, such as immunosuppressant and antibacterial effects. nih.gov

The following table illustrates how hydroxyl group modifications in related heterocyclic compounds can influence their biological activity, providing a conceptual framework for the potential impact of similar modifications on this compound.

| Compound Class | Modification | Effect on Biological Activity |

| Flavonoids | Presence/absence of a hydroxyl group | Affects oral anti-inflammatory activity and inhibition of TNF-alpha production. nih.gov |

| 3,4,5-Trihydroxypiperidines | O-alkylation | Can lead to enhanced selectivity and novel biological activities such as immunosuppression. nih.gov |

These examples underscore the importance of a systematic exploration of hydroxyl group orientation and substitution in the rational design of this compound derivatives with desired therapeutic profiles.

Design Principles for Enhancing Potency and Specificity through Conformational Restriction

Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of a drug candidate. nih.gov By reducing the number of accessible conformations, a molecule can be "pre-organized" into its bioactive conformation, which is the specific three-dimensional shape it adopts when binding to its biological target. This can lead to a more favorable binding entropy and, consequently, higher affinity and potency. nih.gov

For a flexible molecule like this compound, the piperidine ring can exist in various chair and boat conformations, and the substituents can adopt different spatial arrangements. Introducing structural constraints can lock the molecule into a specific conformation that is optimal for interacting with the target. This can be achieved through several strategies, including:

Introduction of cyclic structures: Fusing an additional ring to the piperidin-2-one core can severely limit its conformational flexibility.

Incorporation of double bonds or rigid linkers: These elements can restrict the rotation around single bonds.

Introduction of bulky substituents: Steric hindrance can favor a particular conformation.

For example, the design of conformationally restricted analogues of various bioactive compounds has been shown to be a successful approach in enhancing their activity. nih.gov By understanding the bioactive conformation of this compound derivatives, medicinal chemists can design new analogues with improved therapeutic properties. The table below provides examples of how conformational restriction has been applied to enhance the activity of different molecular scaffolds.

| Compound Class | Strategy for Conformational Restriction | Outcome |

| Furo[2,3-d]pyrimidines | Sequential restriction of rotatable single bonds | Exploration of the bioactive conformation for dual inhibition of microtubule assembly and receptor tyrosine kinases. nih.gov |

| General Lead Compounds | Introduction of structural constraints | Favors adoption of a bioactive conformation, leading to improved molecular recognition by the target receptor. nih.gov |

Applying these principles to the this compound scaffold would involve the design and synthesis of rigid analogues to probe the conformational requirements for biological activity.

Exploration of Bioisosteric Modifications within the Piperidin-2-one Core

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used approach in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of the this compound core, various bioisosteric modifications can be envisioned.

The lactam (cyclic amide) functionality of the piperidin-2-one ring is a key feature. The carbonyl group can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. Bioisosteric replacements for the lactam moiety could include a lactone (cyclic ester) or other heterocyclic rings that maintain a similar spatial arrangement of key interacting groups.

Furthermore, the hydroxyl groups at C4 and C5 are prime candidates for bioisosteric replacement. For example, a hydroxyl group could be replaced with a fluorine atom or a methoxy (B1213986) group. A fluorine atom is of a similar size to a hydroxyl group but is more electronegative and cannot act as a hydrogen bond donor. A methoxy group is larger and can only act as a hydrogen bond acceptor. Such modifications can probe the importance of hydrogen bond donation and acceptance at these positions for biological activity.

The following table presents some potential bioisosteric replacements for key functional groups within the this compound scaffold.

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Lactam (-NH-C=O) | Lactone (-O-C=O), Thiolactam (-NH-C=S) | To alter hydrogen bonding potential and chemical stability. |

| Hydroxyl (-OH) | Fluorine (-F), Amine (-NH2), Methoxy (-OCH3) | To modify hydrogen bonding capacity, polarity, and metabolic stability. |

| Piperidine Ring | Pyrrolidine, Azepane rings | To alter ring size and conformation, potentially improving binding affinity. |

Systematic exploration of these and other bioisosteric modifications can lead to the discovery of novel this compound analogues with improved drug-like properties.

Computational and Theoretical Investigations

Molecular Modeling of Enzyme-Ligand Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic mechanisms. In the context of 4,5-dihydroxypiperidin-2-one, molecular docking studies can predict its binding affinity and interaction patterns within the active sites of various enzymes.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous structures. For instance, the docking of piperidine (B6355638) and pyrimidine (B1678525) derivatives into the active sites of enzymes like cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR) reveals the importance of hydrogen bonding and hydrophobic interactions. nih.govmdpi.com

A hypothetical molecular docking study of this compound with a target enzyme, for example, a glycosidase, would likely show the hydroxyl groups at the 4 and 5 positions forming key hydrogen bonds with polar amino acid residues in the active site. The carbonyl group of the lactam ring could also act as a hydrogen bond acceptor. The binding energy, calculated by the docking software, would provide an estimate of the binding affinity.

Table 1: Illustrative Molecular Docking Parameters for a Hypothetical Interaction

| Parameter | Value | Significance |

| Binding Energy (kcal/mol) | -7.5 | Indicates a potentially stable binding interaction. |

| Hydrogen Bond Interactions | 3 | Highlights the importance of polar interactions for binding. |

| Interacting Residues | Asp, Glu, Asn | Suggests binding to a polar region of the enzyme active site. |

| Inhibition Constant (Ki) (µM) | 5.2 | Predicted measure of the compound's potency as an inhibitor. |

It is important to note that these values are illustrative and the actual results would depend on the specific enzyme and docking software used.

Conformational Analysis of this compound and its Analogues

Conformational analysis is the study of the three-dimensional shapes of molecules and the energy associated with these different arrangements, or conformers. For a flexible molecule like this compound, understanding its preferred conformations is essential as it dictates how the molecule will interact with its environment, including biological receptors.

The piperidin-2-one ring can adopt several conformations, such as chair, boat, and twist-boat. The presence and relative orientation of the two hydroxyl groups will significantly influence the stability of these conformers through intramolecular hydrogen bonding and steric interactions.

Studies on similar hydroxylated heterocyclic systems, such as sugar derivatives, have shown that the preferred conformation is often one that maximizes favorable hydrogen bonding while minimizing steric clashes. researchgate.net For this compound, a chair conformation with the hydroxyl groups in equatorial positions might be expected to be energetically favorable to reduce steric hindrance. However, an axial orientation could be stabilized by intramolecular hydrogen bonding between the hydroxyl groups or with the lactam oxygen.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Chair (diequatorial OH) | 0.0 (most stable) | Minimizes steric hindrance. |

| Chair (diaxial OH) | 1.5 | Potential for intramolecular hydrogen bonding. |

| Twist-Boat | 3.2 | Higher energy intermediate between chair and boat. |

| Boat | 5.8 | High energy due to eclipsing interactions. |

These relative energies are estimates and would need to be confirmed by detailed computational analysis.

Quantum Chemical Calculations Pertaining to Reactivity and Selectivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties of this compound.

These calculations can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding its chemical reactivity. For instance, the carbonyl carbon of the lactam is expected to be an electrophilic site, susceptible to nucleophilic attack. The oxygen and nitrogen atoms, with their lone pairs of electrons, would be nucleophilic centers.

Furthermore, quantum chemical calculations can elucidate the stereoselectivity of reactions involving this compound. By calculating the energies of transition states for different reaction pathways, one can predict which stereoisomer is more likely to be formed. This is particularly important given the presence of two stereocenters at positions 4 and 5.

Table 3: Selected Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| HOMO Energy (eV) | -6.8 | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | -1.2 | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | 5.6 | Indicates chemical stability. |

| Mulliken Charge on C=O Carbon | +0.45 | Confirms the electrophilic nature of the carbonyl carbon. |

These theoretical descriptors provide a fundamental understanding of the intrinsic chemical properties of this compound, guiding the design of synthetic routes and the interpretation of its biological activity.

Future Directions and Emerging Research Avenues

Development of Highly Selective Enzymatic Modulators for Specific Biological Pathways

A primary focus of future research will be the development of 4,5-dihydroxypiperidin-2-one derivatives as highly selective modulators of specific enzymes. While the parent compound and its close analogues have shown promise, achieving exquisite selectivity for a single enzymatic target while avoiding off-target effects is paramount for therapeutic applications. This involves a deep understanding of the three-dimensional structure of the target enzyme's active site and the subtle interactions that govern substrate binding and catalysis.

Researchers are employing computational modeling and structure-activity relationship (SAR) studies to guide the design of new derivatives with enhanced selectivity. By strategically modifying the stereochemistry of the hydroxyl groups and introducing various substituents on the piperidinone ring, it is possible to fine-tune the molecule's interaction with the target enzyme. This approach aims to create compounds that can differentiate between closely related enzymes, thereby minimizing the potential for unwanted side effects. The ultimate goal is to generate a portfolio of highly selective enzymatic modulators that can be used to probe and control specific biological pathways implicated in disease.

Innovation in Asymmetric Synthesis for Accessing Diverse Stereoisomers and Complex Architectures

The biological activity of this compound is intrinsically linked to its stereochemistry. The spatial arrangement of the hydroxyl groups on the piperidine (B6355638) ring dictates how the molecule interacts with its biological targets. Therefore, the ability to synthesize stereochemically pure isomers is crucial for elucidating their specific biological functions and for developing effective therapeutic agents.

Future innovations in asymmetric synthesis will be instrumental in accessing the full spectrum of stereoisomers of this compound and its derivatives. mdpi.com This includes the development of novel catalytic methods that can control the formation of multiple stereocenters in a single reaction sequence. chemistryviews.org Strategies such as organocatalysis, transition-metal catalysis, and biocatalysis are being explored to achieve high levels of enantioselectivity and diastereoselectivity. chemistryviews.orgnih.gov These advanced synthetic methods will not only provide access to all possible stereoisomers of known compounds but will also enable the construction of more complex molecular architectures incorporating the dihydroxypiperidinone scaffold. nih.gov The availability of a diverse library of stereochemically defined compounds will be invaluable for systematic SAR studies and for identifying lead candidates with optimal biological activity. mdpi.com

Rational Design of Next-Generation Polyhydroxylated N-Heterocycles with Tailored Biological Profiles

Building upon the knowledge gained from studying this compound, researchers are now venturing into the rational design of new classes of polyhydroxylated N-heterocycles. innovations-report.comnih.gov The aim is to create next-generation compounds with tailored biological profiles, moving beyond simple structural modifications to the design of entirely new molecular frameworks. innovations-report.comresearchgate.net This approach involves a deep understanding of the principles of molecular recognition and the specific requirements for interacting with a desired biological target. rsc.org

By varying the ring size, the number and position of hydroxyl groups, and the nature of the heterocyclic core, it is possible to create a vast chemical space of novel compounds. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, will play a crucial role in predicting the binding affinities and biological activities of these new designs before they are synthesized. rsc.org This rational, knowledge-based approach to drug design holds the promise of accelerating the discovery of new therapeutic agents with improved efficacy and safety profiles. innovations-report.com

Interdisciplinary Research Bridging Synthetic Organic Chemistry and Chemical Biology for Target Validation

The successful translation of promising compounds from the laboratory to the clinic requires a close collaboration between synthetic organic chemists and chemical biologists. While synthetic chemists focus on the design and creation of new molecules, chemical biologists are essential for elucidating their mechanism of action and validating their biological targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.